![molecular formula C27H32N6O2 B2449914 [(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone CAS No. 1550371-22-6](/img/structure/B2449914.png)

[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone

Descripción general

Descripción

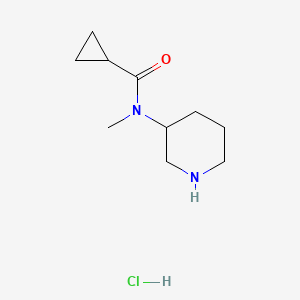

BMS-P5 is an inhibitor of protein arginine deiminase 4 (PAD4; IC50 = 0.098 µM). It is selective for PAD4 over PAD1, -2, and -3 (IC50s = >10 µM for all). BMS-P5 (1 µM) inhibits citrullination of histone H3 and neutrophil extracellular trap (NET) formation induced by RPMI-8226- or MM. S-conditioned medium in isolated human neutrophils. It delays disease onset and increases survival in a DP42 syngeneic mouse model of multiple myeloma when administered at a dose of 50 mg/kg.

Aplicaciones Científicas De Investigación

Inhibition of PAD4-Mediated NET Formation

BMS-P5 free base selectively inhibits PAD4, an enzyme involved in protein citrullination. Neutrophil extracellular traps (NETs) play a crucial role in immune responses, but excessive NET formation can contribute to autoimmune diseases and cancer progression. BMS-P5 free base has been shown to block NET formation induced by multiple myeloma (MM) cells, potentially mitigating disease progression .

Delaying Tumor Progression in Multiple Myeloma

In a syngeneic mouse model of MM, oral administration of BMS-P5 free base significantly prolonged survival and delayed the development of MM symptoms. By targeting PAD4, this compound may modulate the tumor microenvironment and impede tumor growth .

Epigenetic Regulation via Histone H3 Citrullination

BMS-P5 free base interferes with calcium ion-induced histone H3 citrullination. By inhibiting PAD4, it affects epigenetic modifications, potentially influencing gene expression and cellular processes .

Combination Therapy in Cancer Treatment

Combining BMS-P5 free base with other targeted therapies or immunotherapies could enhance treatment efficacy. Its ability to modulate the immune response and tumor microenvironment makes it an intriguing candidate for combination regimens.

Mecanismo De Acción

Target of Action

BMS-P5 (free base) is a specific and orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4) . PAD4 is an enzyme that plays a crucial role in the formation of neutrophil extracellular traps (NETs), which are implicated in various pathological conditions including cancer .

Mode of Action

BMS-P5 (free base) interacts with PAD4, inhibiting its enzymatic activity. This interaction blocks the citrullination of histone H3, a process that is essential for the formation of NETs . By inhibiting PAD4, BMS-P5 (free base) prevents the formation of NETs induced by multiple myeloma cells .

Biochemical Pathways

The primary biochemical pathway affected by BMS-P5 (free base) is the PAD4-mediated NET formation pathway. By inhibiting PAD4, BMS-P5 (free base) disrupts the formation of NETs, which are web-like structures composed of chromatin backbone with peptides and proteins assembled on it . This disruption can have downstream effects on the progression of diseases such as multiple myeloma .

Result of Action

The primary result of BMS-P5 (free base)'s action is the inhibition of NET formation. This leads to a delay in the progression of multiple myeloma, a type of cancer that grows in the bone marrow . By blocking NET formation, BMS-P5 (free base) can disrupt the tumor microenvironment and potentially attenuate the presence of pro-tumorigenic proteins .

Propiedades

IUPAC Name |

[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O2/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3/t16-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJXCBYHGJEEJH-OXJNMPFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BMS-P5 (free base) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

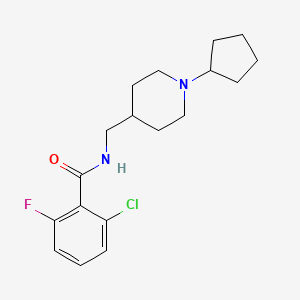

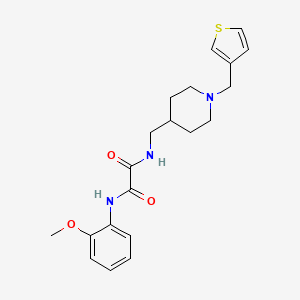

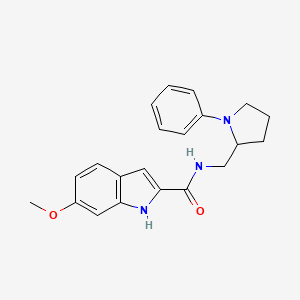

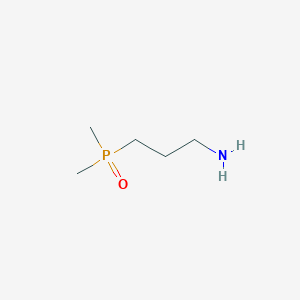

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)